molecular formula C19H20N4O4 B2495894 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 905780-96-3

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No. B2495894
CAS RN: 905780-96-3
M. Wt: 368.393
InChI Key: JESIOQKQXBIZPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives involves multi-step chemical processes that include the use of specific reagents and conditions to achieve the desired molecular structure. For instance, one method involves the Ugi reaction followed by a reaction with sodium ethoxide to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which share a similar triazine core structure (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been characterized using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the detailed geometrical configuration of the molecules, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazine derivatives includes their ability to undergo various chemical transformations, such as the formation of amides and esters under certain conditions. These reactions are facilitated by the presence of functional groups that can interact with reagents, leading to the formation of new chemical bonds and structures (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of triazine derivatives involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various novel compounds, including those with methoxybenzyl groups. These compounds are further modified to explore their biological activities (Bektaş et al., 2007). Another study focused on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, evaluating their anticancer activity against a variety of cancer cell lines (Bekircan et al., 2008).

Biological Activities

  • Antimicrobial Activity : Certain derivatives of the compound have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
  • Anticancer Evaluation : Some derivatives demonstrated anticancer activity against a panel of cancer cell lines, suggesting their application in cancer research and potential therapeutic use (Bekircan et al., 2008).
  • Urease Inhibition and Antioxidant Activity : Triazole derivatives have also been explored for their urease inhibition and antioxidant activities, with some compounds showing significant effects (Hanif et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

Future Directions

Given the complexity of this compound, future research could focus on understanding its synthesis, chemical reactions, mechanism of action, and potential applications .

properties

IUPAC Name

3-(3,4-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-14-7-4-12(5-8-14)10-15-18(24)21-19(23-22-15)20-13-6-9-16(26-2)17(11-13)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIOQKQXBIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

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